Leukotriene C4
Description
Properties
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNVDXQDILPJIG-NXOLIXFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47N3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903946 | |
| Record name | Leukotriene C4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Leukotriene C4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001198 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
72025-60-6 | |
| Record name | Leukotriene C4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72025-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leukotriene C4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072025606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leukotriene C4 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Leukotriene C4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEUKOTRIENE C4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CU6TT9V48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Leukotriene C4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001198 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Role of this compound Synthase
This compound synthase (LTC4S), an 18-kDa integral membrane protein, catalyzes the conjugation of leukotriene A4 (LTA4) with reduced glutathione (GSH) to form LTC4. This enzyme is expressed in hematopoietic cells, lung tissue, and platelets, with its activity localized to perinuclear regions in alveolar macrophages. Purification of LTC4S from human lung tissue involves sequential chromatography steps, including S-hexyl glutathione affinity columns, achieving over 100,000-fold purification. The enzyme’s N-terminal sequence (19 residues) is identical across human lung, eosinophils, and platelets, underscoring its evolutionary conservation.
Kinetic and Mechanistic Insights
LTC4S operates via a ping-pong mechanism, binding LTA4 and GSH sequentially. Structural studies reveal that Trp-116 is critical for substrate binding, as mutagenesis (W116A or W116F) reduces catalytic efficiency by altering GSH positioning. Wild-type LTC4S exhibits a Km of 36 μM for LTA4 and 5 mM for GSH, with a kcat of 0.12 s⁻¹. The enzyme’s active site accommodates LTA4 in a hydrophobic pocket, while GSH adopts a bent conformation to facilitate nucleophilic attack on the epoxide ring of LTA4.
Table 1: Kinetic Parameters of Wild-Type and Mutant LTC4S
| Enzyme | Km (LTA4, μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| Wild-Type | 36 ± 3 | 0.12 ± 0.01 | 3,333 |
| W116F | 41 ± 4 | 0.09 ± 0.01 | 2,195 |
| W116A | 58 ± 6 | 0.06 ± 0.01 | 1,034 |
Industrial and Laboratory-Scale Production
Enzymatic synthesis of LTC4 typically employs stimulated monocytes or platelets incubated with LTA4 and GSH. For instance, monocytes from healthy donors generate 50–100 ng of LTC4 per 10⁶ cells within 15 minutes. However, LTA4’s instability (half-life <30 seconds in aqueous solutions) necessitates rapid mixing and pH control (pH 7.8–8.0). Large-scale production uses recombinant LTC4S expressed in E. coli or COS cells, yielding 0.5–1.0 mg/L of purified enzyme.
Chemical and Semi-Synthetic Approaches
Semi-Synthesis from Leukotriene A4 Methyl Ester
A practical semi-synthetic route involves reacting LTA4 methyl ester with isotopically labeled glutathione. For example, [¹³C₃,¹⁵N]-GSH synthesized via solid-phase peptide synthesis (SPPS) reacts with LTA4 methyl ester to yield labeled LTC4 methyl ester, which is hydrolyzed to LTC4 under alkaline conditions (pH 10.5). Key steps include:
- SPPS of Glutathione : Using Fmoc-Cys(Trt)-Wang resin, sequential coupling of Fmoc-Gly-OH and Fmoc-Glu(OtBu)-OH, followed by cleavage with trifluoroacetic acid (TFA)/thioanisole/1,2-dithioethane.
- Conjugation with LTA4 Methyl Ester : Conducted in ethanol at −20°C for 10 minutes, achieving 60–70% conversion.
- Purification : Reverse-phase HPLC (C18 column) with isocratic elution (acetonitrile/methanol/water/acetic acid, 30:20:50:0.1).
Table 2: Yields of Key Semi-Synthetic Steps
| Step | Yield (%) | Purity (%) |
|---|---|---|
| SPPS of [¹³C₃,¹⁵N]-GSH | 15–20 | 95 |
| LTC4 Methyl Ester Formation | 60–70 | 90 |
| Alkaline Hydrolysis | 85–90 | 98 |
Challenges in Chemical Synthesis
Total synthesis of LTC4 is hindered by its labile conjugated triene and sulfide moieties. Early attempts focused on synthesizing LTA4 analogs, but epoxide instability and stereochemical complexity limited yields. Modern approaches utilize cryogenic conditions (−78°C) and radical scavengers (e.g., BHT) to suppress LTA4 degradation.
Structural Insights Guiding Synthesis Optimization
Crystal Structures of LTC4 Synthase
X-ray crystallography of LTC4S complexed with product analogs (e.g., S-hexyl-glutathione) reveals a hydrophobic active site pocket that accommodates LTA4’s carbon tail, while polar residues (Arg-104, Lys-105) stabilize GSH’s glycine carboxylate. Mutation of Trp-116 to phenylalanine enlarges the GSH-binding site, reducing catalytic efficiency by 50%. These findings inform rational enzyme engineering for improved substrate affinity.
Implications for Inhibitor Design
Structural data have spurred development of LTC4S inhibitors, such as MK-886, which binds the LTA4 channel and blocks GSH access. Such inhibitors are pivotal in asthma therapeutics and could enhance synthesis purity by minimizing enzymatic byproducts.
Analytical and Purification Techniques
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC remains the gold standard for LTC4 purification. A typical protocol employs a C18 column (150 × 4.6 mm) with mobile phase acetonitrile/methanol/water/acetic acid (30:20:50:0.1, pH 5.6), achieving baseline separation of LTC4 from LTB4 and unmetabolized LTA4. UV detection at 280 nm provides sensitivity down to 10 ng.
Chemical Reactions Analysis
Leukotriene C4 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form leukotriene D4 and leukotriene E4.
Conjugation: The primary reaction involves the conjugation of leukotriene A4 with glutathione to form this compound.
Hydrolysis: This compound can be hydrolyzed to form leukotriene D4 by the removal of the glutamic acid residue.
Common reagents and conditions used in these reactions include enzymes such as this compound synthase and glutathione . The major products formed from these reactions are leukotriene D4 and leukotriene E4 .
Scientific Research Applications
Immunological Applications
LTC4 plays a crucial role in modulating immune responses, particularly through its effects on dendritic cells and T lymphocyte activation.
- Dendritic Cell Modulation : Studies have shown that LTC4 can influence the maturation and function of dendritic cells (DCs). It enhances endocytosis in both immature and lipopolysaccharide (LPS)-activated DCs while suppressing interleukin-12p70 release and promoting interleukin-23 secretion. This modulation leads to the expansion of T helper type 17 (Th17) lymphocytes, indicating LTC4's role in shaping adaptive immune responses .
- Asthma Pathogenesis : LTC4 is implicated in the pathogenesis of asthma, acting as a pro-inflammatory mediator. Polymorphisms in the LTC4 synthase gene affect the synthesis of LTC4 and may influence individual responses to leukotriene receptor antagonists used in asthma treatment. Research indicates that patients with certain genetic variants exhibit enhanced bronchial hyperresponsiveness, making them more susceptible to asthma exacerbations .
Pharmacological Applications
LTC4 is recognized for its potent pharmacological effects, particularly in respiratory physiology.
- Bronchoconstriction : LTC4 induces bronchoconstriction by acting on cysteinyl leukotriene receptors located on airway smooth muscle cells. This effect is significant in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where LTC4 levels are often elevated .
- Vascular Permeability : The compound also increases airway vascular permeability, contributing to edema and mucus production during inflammatory responses . Understanding these mechanisms has led to the development of leukotriene receptor antagonists as therapeutic agents for managing respiratory diseases.
Clinical Diagnostics
LTC4's role in various clinical conditions highlights its potential as a biomarker for diagnostic purposes.
- Inborn Errors of Metabolism : A deficiency in LTC4 synthesis has been linked to severe neurological disorders. For instance, an infant with muscular hypotonia and psychomotor retardation exhibited undetectable levels of LTC4, suggesting a novel metabolic disorder related to eicosanoid metabolism . This finding emphasizes the importance of leukotriene analysis in diagnosing metabolic diseases associated with neurological symptoms.
- Allergic Reactions : Elevated levels of LTC4 are observed in patients experiencing allergic reactions, such as pseudo-allergic responses to medications. Diagnostic tests that measure sulfidoleukotriene release from basophils can aid in identifying these hypersensitivity reactions .
Case Studies and Research Findings
The following table summarizes key research findings related to the applications of LTC4:
Mechanism of Action
Leukotriene C4 exerts its effects by binding to specific G-protein-coupled receptors, namely cysteinyl leukotriene receptor 1 and cysteinyl leukotriene receptor 2 . This binding triggers a cascade of intracellular signaling pathways that lead to bronchoconstriction, increased vascular permeability, and the recruitment of immune cells to sites of inflammation . The molecular targets involved in these pathways include phospholipase C, protein kinase C, and mitogen-activated protein kinases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional and Clinical Comparisons
- Receptor Activation : LTC4, LTD4, and LTE4 activate CysLT1R and CysLT2R, but LTD4 exhibits higher affinity for CysLT1R, making it a stronger bronchoconstrictor . LTC5 and eoxin C4 likely share receptor targets but with varying potencies .
- Transport Efficiency : MRP exports LTC4 with a transport efficiency (Vmax/Km) of 1,031 mL·min⁻¹, far exceeding that of oxidized glutathione (7.1 mL·min⁻¹) or dinitrophenyl-glutathione (114 mL·min⁻¹) . This underscores LTC4’s prioritization in extracellular signaling.
- Pathological Roles: LTC4: Elevated in bronchoalveolar lavage fluid (BALF) of infants with RSV bronchiolitis and linked to ischemia-reperfusion injury in the liver . Eoxin C4: Detected in BALF of asthma patients, suggesting a role in eosinophil-driven inflammation .
Therapeutic Implications
Biological Activity
Leukotriene C4 (LTC4) is a potent lipid mediator derived from arachidonic acid through the lipoxygenase pathway. It plays a significant role in various biological processes, particularly in inflammation, immune responses, and vasoregulation. This article delves into the biological activities of LTC4, highlighting its mechanisms, effects on various cell types, and implications in disease processes.
Overview of this compound
LTC4 is part of the cysteinyl leukotriene family, which also includes LTD4 and LTE4. These mediators are involved in several physiological and pathological processes, including bronchoconstriction, vascular permeability, and immune cell recruitment. LTC4 is synthesized from leukotriene A4 (LTA4) by the action of this compound synthase (LTC4S), which catalyzes the conjugation of LTA4 with glutathione (GSH) .
LTC4 exerts its effects primarily through specific receptors known as cysteinyl leukotriene receptors (CysLT1 and CysLT2). Upon binding to these receptors, LTC4 initiates various intracellular signaling pathways that lead to:
- Vasodilation and increased vascular permeability : LTC4 promotes edema formation and facilitates the migration of immune cells to sites of inflammation.
- Bronchoconstriction : It is a major contributor to asthma pathophysiology by inducing smooth muscle contraction in the airways.
- Immune modulation : LTC4 influences the function of dendritic cells (DCs), enhancing their chemotaxis and modulating cytokine production .
Inflammation
LTC4 plays a critical role in inflammatory responses. It has been shown to:
- Induce chemotaxis of eosinophils and other leukocytes, contributing to allergic reactions and asthma exacerbations.
- Stimulate the release of pro-inflammatory cytokines such as IL-23 from activated dendritic cells, promoting T helper type 17 (Th17) responses .
Neurological Implications
Research indicates that LTC4 may have implications in neurological disorders. A case study reported an infant with a deficiency in LTC4 synthesis who exhibited severe neurological symptoms, suggesting a potential role for LTC4 in neuroprotection or neuroinflammation .
Case Studies
- Infant with Leukotriene Synthesis Deficiency
- Asthma Genetic Studies
Effects on Dendritic Cells
LTC4 has been shown to modulate dendritic cell function significantly:
- It enhances endocytosis in both immature and activated DCs while suppressing IL-12p70 release.
- Promotes IL-23 secretion, which is crucial for Th17 lymphocyte expansion .
Platelet Activation
Recent findings indicate that LTC4 can activate platelets, leading to the release of thromboxane A2 (TXA2) and other mediators. This suggests that LTC4 may play a role in forming platelet-leukocyte complexes during inflammatory responses .
Data Table: Biological Activities of this compound
| Biological Activity | Mechanism | Implications |
|---|---|---|
| Bronchoconstriction | Binds CysLT1 receptors | Asthma exacerbation |
| Vascular permeability | Induces endothelial cell activation | Allergic reactions |
| Immune cell recruitment | Chemotaxis of eosinophils | Inflammation |
| Cytokine modulation | Enhances IL-23 secretion from DCs | Autoimmune diseases |
Q & A
Q. What are the key enzymatic pathways involved in leukotriene C4 (LTC4) biosynthesis, and how can researchers experimentally validate these pathways?
LTC4 is synthesized via the 5-lipoxygenase (5-LOX) pathway, where arachidonic acid is converted to leukotriene A4 (LTA4), which is then conjugated with glutathione by LTC4 synthase. To validate this pathway:
- Use 5-LOX inhibitors (e.g., zileuton) or LTC4 synthase inhibitors (e.g., AZD9898, IC50 = 0.28 nM) to block specific steps .
- Quantify intermediates (e.g., LTA4, LTC4) via LC-MS/MS with deuterated standards (e.g., LTC4-d5) for precision .
- Measure mRNA levels of 5-LOX and LTC4 synthase using RT-PCR in models like isolated rat livers or immune cells .
Q. What experimental models are commonly used to study LTC4's role in inflammatory responses?
- Isolated perfused rat liver : Evaluates LTC4's dose-dependent effects on bile flow and salt excretion (e.g., 0.25 fmol LTC4 increases bile salt secretion, while 0.25 × 10⁶ fmol induces cholestasis) .
- Mast cell/hepatocyte co-cultures : Models transcellular LTC4 biosynthesis, where immune cells supply LTA4 for parenchymal cell conversion to LTC4 .
- Bronchoconstriction assays : In vivo models (e.g., guinea pigs) measure airway resistance post-LTC4 exposure .
Q. How can researchers accurately quantify LTC4 in complex biological matrices like bile or plasma?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution (e.g., LTC4-d5) ensures specificity and minimizes matrix interference .
- Sample preparation: Solid-phase extraction (SPE) with C18 columns to isolate LTC4 from lipids .
- Validation: Include recovery rates (≥80%) and limit of detection (LOD < 1 pg/mL) in method protocols .
Advanced Research Questions
Q. How do researchers resolve contradictory findings on LTC4's biphasic effects in hepatic bile secretion?
- Dose-response studies : Test LTC4 across a wide concentration range (e.g., 0.25 fmol to 0.25 × 10⁶ fmol) to capture choleretic (pro-secretion) vs. cholestatic (anti-secretion) effects .
- Antagonist co-administration : Use cysteinyl leukotriene receptor antagonists (e.g., montelukast) to confirm specificity of observed effects .
- Calcium flux assays : Rule out hemodynamic confounding by measuring intracellular Ca²⁺ levels (e.g., bile salts stimulate LTC4 synthesis without altering Ca²⁺) .
Q. What methodologies investigate transcellular LTC4 biosynthesis between immune and parenchymal cells?
- Co-culture systems : Combine Kupffer cells (LTA4 producers) with hepatocytes (LTC4 synthase-positive) and track LTC4 via fluorogenic probes .
- Cell-specific inhibitors : Block 5-LOX in immune cells (e.g., MK-886) or glutathione synthesis in parenchymal cells to disrupt cross-talk .
- Radiolabeled arachidonic acid : Trace ³H-LTA4 transfer between cells using scintillation counting .
Q. How is the regulatory interplay between bile salts and LTC4 synthase activity studied?
- RNA-seq/qPCR : Assess 5-LOX and LTC4 synthase mRNA upregulation in response to taurocholate (e.g., 2–4-fold increase in enzyme expression) .
- Promoter-reporter assays : Identify bile acid-responsive elements in LTC4 synthase gene regions .
- Knockout models : Use LTC4 synthase-deficient mice to isolate bile salt effects on cholestasis .
Data Contradiction Analysis
Q. How can conflicting reports on LTC4's role in vascular permeability be addressed?
- Tissue-specific profiling : Compare LTC4 receptor (CysLT1/CysLT2) density in endothelial vs. epithelial tissues using immunohistochemistry .
- Genetic silencing : siRNA knockdown of CysLT receptors in vascular models to assess contribution to permeability .
- Species-specific responses : Replicate studies in humanized mouse models to address interspecies variability .
Methodological Best Practices
- Standardization : Include internal controls (e.g., deuterated LTC4) in quantification workflows .
- Dose calibration : Use logarithmic dilution series to capture non-linear effects (e.g., 10⁻¹⁵–10⁻⁶ M ranges) .
- Ethical reporting : Disclose animal model limitations (e.g., isolated liver perfusion vs. in vivo systems) in translational studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
